molecular formula C18H21N3O3 B294053 N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide

N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide

Katalognummer B294053
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: OWHHEMGROGNHJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide, also known as PA-824, is a compound that has shown promising results as a potential treatment for tuberculosis. It was first discovered in 2004 by scientists at the Novartis Institute for Tropical Diseases and has since been the subject of numerous studies investigating its mechanism of action and potential applications.

Wirkmechanismus

The exact mechanism of action of N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide is not fully understood, but it is believed to involve the generation of reactive nitrogen species that damage the bacterial cell wall. It has also been shown to inhibit the synthesis of mycolic acid, which is a key component of the bacterial cell wall.
Biochemical and Physiological Effects:
N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide has been shown to have low toxicity in vitro and in vivo studies. It is rapidly metabolized in the liver, with the primary metabolite being a hydroxylated form of the compound. It has also been shown to have good pharmacokinetic properties, with high levels of the compound being found in lung tissue, which is important for the treatment of tuberculosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This is particularly important in the context of the global tuberculosis epidemic, as drug-resistant strains of the bacterium are becoming increasingly common. However, one limitation of N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide is its complex synthesis method, which may make it difficult to produce on a large scale.

Zukünftige Richtungen

There are several potential future directions for research on N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide. One area of interest is the development of combination therapies that include N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide, as this may increase the effectiveness of the compound. Another area of interest is the development of new formulations of the compound that may improve its pharmacokinetic properties. Finally, there is interest in using N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide as a starting point for the development of new drugs that target other bacterial pathogens.

Synthesemethoden

The synthesis of N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide is a complex process that involves several steps. The initial step involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(aminomethyl)pyridine to form the amide intermediate, which is subsequently reacted with isonicotinic acid to form the final product, N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide.

Wissenschaftliche Forschungsanwendungen

N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide has been extensively studied for its potential as a treatment for tuberculosis. In vitro studies have shown that it has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It has also been shown to have activity against latent tuberculosis, which is a major challenge in the treatment of the disease. In addition to its activity against tuberculosis, N-{2-[(3-propoxybenzoyl)amino]ethyl}isonicotinamide has also shown activity against other bacterial pathogens, including Staphylococcus aureus and Mycobacterium avium.

Eigenschaften

Molekularformel

C18H21N3O3

Molekulargewicht

327.4 g/mol

IUPAC-Name

N-[2-[(3-propoxybenzoyl)amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-2-12-24-16-5-3-4-15(13-16)18(23)21-11-10-20-17(22)14-6-8-19-9-7-14/h3-9,13H,2,10-12H2,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

OWHHEMGROGNHJQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=NC=C2

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.